![molecular formula C4H2F3N5S B1344681 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 24848-34-8](/img/structure/B1344681.png)

3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

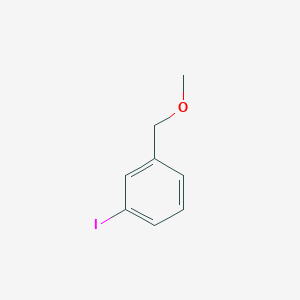

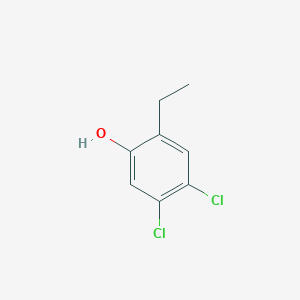

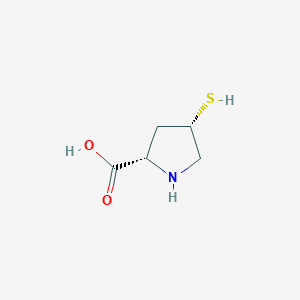

“3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a chemical compound with the formula C₄H₂F₃N₅S . It belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are heterocyclic compounds of prime importance due to their extensive therapeutic uses . These compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed using readily available trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This multi-component reaction features broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .Molecular Structure Analysis

The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, to which our compound belongs, is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-trifluoromethyl-1,2,4-triazoles involve a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Heterocyclic compounds like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles are crucial as lead molecules in agrochemicals. The synthesis of thiadiazole-containing triazolothiadiazoles and their crystal structure has been explored, showing potential as fungicide lead compounds. The intermolecular interactions observed in these structures are of interest for chemical analysis and design (Fan et al., 2010).

Synthesis Techniques

- Different methods for synthesizing 3-trifluoromethyl-6-substituted triazolo-1,3,4-thiadiazoles have been explored, providing insights into efficient synthesis techniques using catalysts like phosphorus oxychloride and various acids (Shu, 2003).

Applications in Cancer Research

- Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown significant promise in anticancer research, demonstrating moderate to good antiproliferative potency against various cancerous cell lines. This indicates potential applications in the development of anticancer drugs (Chowrasia et al., 2017).

Antibacterial and Antifungal Properties

- Various derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have been synthesized and tested for their antibacterial and antifungal activities. Some of these compounds have shown moderate antimicrobial activity, which is valuable in the search for new antimicrobial agents (Mathew et al., 2006).

Antimicrobial Activity and Potential as Pesticides

- The synthesis of triazolo thiadiazoles and their fungicidal activities have been explored, showcasing their potential as pesticides, particularly against fungi like A. niger and H. oryzae (Chaturvedi et al., 1988).

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-triazoles, have been found to interact with a variety of targets, including dpp-iv, glyt1, hiv-1, and nki-receptors . These targets play crucial roles in various biological processes, including glucose metabolism, neurotransmitter reuptake, viral replication, and cell signaling .

Mode of Action

It is known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may interact with its targets in a manner that enhances their activity or modulates their function.

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, including those involved in glucose metabolism, neurotransmitter reuptake, viral replication, and cell signaling .

Pharmacokinetics

The presence of the trifluoromethyl group is known to enhance the bioavailability of similar compounds .

Result of Action

Similar compounds have been found to exhibit a range of effects, including anticonvulsant activity, inhibition of neurotransmitter reuptake, antiviral activity, and modulation of cell signaling .

Action Environment

It is known that the physicochemical properties of similar compounds can be significantly influenced by factors such as ph, temperature, and the presence of other molecules .

Zukünftige Richtungen

The broad-spectrum pharmaceutical activity of 3-trifluoromethyl-1,2,4-triazoles offers the opportunity for further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . This could lead to the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N5S/c5-4(6,7)1-9-10-3-12(1)11-2(8)13-3/h(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYNEHQFBMIRAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C2N1N=C(S2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)

![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)